An In-depth Technical Guide to 2-Chloropropan-1-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloropropan-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropropan-1-ol, a halogenated alcohol, is a versatile bifunctional molecule of significant interest in organic synthesis and as an intermediate in the chemical industry. Possessing both a nucleophilic hydroxyl group and an electrophilic carbon center attached to a chlorine atom, it serves as a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Its chirality, with a stereocenter at the second carbon, further enhances its utility in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloropropan-1-ol, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.
Physical and Chemical Properties
2-Chloropropan-1-ol is a colorless to pale yellow liquid with a faint, pleasant odor.[1][2] It is moderately soluble in water, a property conferred by the hydrogen-bonding capability of its hydroxyl group, and is highly soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[1]
Quantitative Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO | [3][4][5] |
| Molecular Weight | 94.54 g/mol | [2][4] |
| Density | 1.103 g/cm³ at 20°C | [3][6] |
| Boiling Point | 133-134 °C | [3][5] |
| Melting Point | < 25 °C | [3][5] |
| Refractive Index (n_D^20) | 1.4362 | [3][5] |
| Flash Point | 125 °F (51.7 °C) | [2] |
| Vapor Pressure | 5.25 mmHg | [2] |
| pKa | 14.16 ± 0.10 (Predicted) | [3] |
Chemical Identity
| Identifier | Value | Reference(s) |
| CAS Number | 78-89-7 | [4][5] |
| IUPAC Name | 2-chloropropan-1-ol | [2] |
| Synonyms | Propylene chlorohydrin, 2-Chloro-1-propanol | [2][5] |
| SMILES | CC(Cl)CO | [4] |
Chemical Reactivity and Synthesis
The reactivity of 2-chloropropan-1-ol is characterized by the interplay of its two functional groups. The hydroxyl group can undergo typical alcohol reactions such as oxidation and esterification, while the carbon-chlorine bond is susceptible to nucleophilic substitution. A key reaction is its dehydrohalogenation under basic conditions to form propylene oxide, a valuable epoxide intermediate.[7]
Synthesis Workflow
The industrial synthesis of 2-chloropropan-1-ol is often achieved through the hypochlorination of propene, which yields a mixture of 1-chloro-2-propanol and 2-chloropropan-1-ol.[7] An alternative laboratory-scale synthesis involves the reduction of 2-chloropropanal.
Caption: Synthesis of 2-Chloropropan-1-ol via hypochlorination of propene.
Key Reactions
Caption: Major reaction pathways of 2-Chloropropan-1-ol.
Experimental Protocols
Synthesis of 2-Chloropropan-1-ol via Reduction of 2-Chloropropanal
This protocol describes a laboratory-scale synthesis of 2-chloropropan-1-ol by the reduction of 2-chloropropanal using sodium borohydride.
Materials:
-
2-Chloropropanal
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropropanal in methanol under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous layer with diethyl ether.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloropropan-1-ol.
Purification by Fractional Distillation
The crude product from the synthesis, which may contain the isomeric 1-chloro-2-propanol, can be purified by fractional distillation.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude 2-chloropropan-1-ol in the distillation flask with a few boiling chips.
-
Heat the flask gently. The vapor will rise through the fractionating column, where a series of condensations and vaporizations will enrich the more volatile component at the top of the column.
-
Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of 2-chloropropan-1-ol (133-134 °C). The isomer, 1-chloro-2-propanol, has a slightly lower boiling point and will distill first.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the synthesized 2-chloropropan-1-ol can be assessed using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
MSD Interface Temperature: 280 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 30-200.
Sample Preparation:
-
Dilute a small aliquot of the purified 2-chloropropan-1-ol in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to 2-chloropropan-1-ol based on its retention time and mass spectrum.
-
The mass spectrum should show characteristic fragments.
-
Assess the purity by calculating the peak area percentage of 2-chloropropan-1-ol relative to any other observed peaks.
Applications in Research and Drug Development
2-Chloropropan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctionality allows for the introduction of a propanol backbone with a reactive site for further chemical modification. The chiral nature of this molecule is particularly valuable for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where stereochemistry is crucial for therapeutic efficacy and safety. For instance, it can be a precursor in the synthesis of certain beta-blockers and other chiral drugs.
Safety and Handling
2-Chloropropan-1-ol is a toxic and flammable substance.[3] It is harmful if swallowed, inhaled, or absorbed through the skin and causes severe eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of fire, use foam, dry powder, sand, or carbon dioxide.[3] Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[8]
Conclusion
2-Chloropropan-1-ol is a valuable and versatile chemical intermediate with important applications in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its physical and chemical properties, coupled with established protocols for its synthesis, purification, and analysis, is essential for its effective and safe utilization in research and development. The methodologies outlined in this guide provide a solid foundation for professionals working with this important building block.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides - Google Patents [patents.google.com]
- 5. Convert 2-chloropropane to propan-1-ol | Filo [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Propylene (oxide) synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. quora.com [quora.com]
